2,6-Dihydroxy-1,4-naphthoquinone
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Overview
Description
2,6-Dihydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a naturally occurring organic compound derived from naphthalene. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions of the naphthoquinone structure. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dihydroxy-1,4-naphthoquinone can be synthesized through several methods. One common route involves the hydroxylation of 1,4-naphthoquinone. This process typically requires the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthoquinones
Scientific Research Applications
2,6-Dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in redox biology and its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-1,4-naphthoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent redox agent. It can generate reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where it can disrupt cellular processes by inducing oxidative damage.
Comparison with Similar Compounds
2,6-Dihydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern. Similar compounds include:
1,4-Naphthoquinone: The parent compound without hydroxyl groups.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its tautomeric forms and reactivity.
Compared to these compounds, this compound has distinct redox properties and biological activities due to the presence of hydroxyl groups at the 2 and 6 positions.
Biological Activity
2,6-Dihydroxy-1,4-naphthoquinone (also known as lawsone) is a naturally occurring compound found in the henna plant (Lawsonia inermis). This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities. Research has shown that this compound exhibits significant antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. This article explores these biological activities in detail, supported by recent findings and case studies.
Antibacterial Activity
The antibacterial properties of this compound have been extensively documented. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 to 500 µmol/L for various naphthoquinone derivatives. Notably, juglone (a related compound) showed strong antibacterial activity with an MIC of ≤ 0.125 µmol/L against S. aureus .
- Mechanism of Action : The antibacterial effect is primarily attributed to the generation of reactive oxygen species (ROS), which induce oxidative stress and DNA damage in bacterial cells .
Antifungal and Antiviral Properties
This compound has also exhibited antifungal and antiviral activities:
- Antifungal Activity : It has shown effectiveness against various fungal pathogens. For instance, studies indicated that naphthoquinones could inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
- Antiviral Activity : Some derivatives of naphthoquinones have been evaluated for their antiviral properties against viruses like HIV and herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes .
Anticancer Activity
The potential anticancer effects of this compound are particularly noteworthy:
- Cell Viability Studies : Research has shown that treatment with naphthoquinones can lead to significant apoptosis in cancer cell lines. For example, one study reported an increase in apoptotic cells from untreated to treated conditions by up to 81% .
- Mechanisms of Action : The anticancer properties are attributed to several mechanisms:
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antibacterial | Strong against S. aureus, E. coli | ROS production leading to DNA damage |
Antifungal | Effective against C. albicans, A. niger | Inhibition of fungal growth |
Antiviral | Active against HIV and HSV | Interference with viral replication |
Anticancer | Induces apoptosis in cancer cells | Oxidative stress and inhibition of proliferation |
Case Studies
- Antibacterial Study : A study on various naphthoquinone derivatives highlighted their strong antibacterial activity against resistant strains of bacteria. The findings suggested that modifications in the chemical structure significantly influenced their effectiveness .
- Anticancer Research : In a recent study involving human melanoma cells, naphthoquinones were shown to induce high levels of apoptosis compared to untreated controls. This study emphasized the importance of hydroxyl group positioning on the naphthoquinone ring for enhancing anticancer activity .
Properties
Molecular Formula |
C10H6O4 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
4,6-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)8(12)4-9(13)10(6)14/h1-4,11-12H |
InChI Key |
RXOHPHOCAWUQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
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